2-Amino-4-bromo-N-methylbenzamide
Description
2-Amino-4-bromo-N-methylbenzamide is a substituted benzamide derivative with a bromine atom at the 4-position, an amino group at the 2-position, and an N-methyl group on the amide nitrogen. Its molecular formula is C₈H₉BrN₂O (molecular weight: 229.08 g/mol).
Properties
IUPAC Name |
2-amino-4-bromo-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-8(12)6-3-2-5(9)4-7(6)10/h2-4H,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHWRCCKZTLSLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)Br)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-4-bromo-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2-amino-4-bromobenzoic acid with methylamine. The reaction typically occurs in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
This can be achieved by treating N-methylbenzamide with bromine in the presence of a catalyst, followed by a substitution reaction with ammonia or an amine .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reaction time. The product is typically purified through recrystallization or chromatography to ensure high quality .
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The bromine atom at the 4-position undergoes palladium-catalyzed coupling with boronic acids or esters. This reaction replaces the bromine with aryl/heteroaryl groups, enabling structural diversification.
| Reaction Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|
| Microwave irradiation (140°C, 30 min) | Pd(PPh₃)₄, K₂CO₃, dioxane/water | Aryl-substituted benzamide | 69%1 | , |
Mechanism : Oxidative addition of Pd⁰ to the C–Br bond, followed by transmetallation with the boronic acid and reductive elimination.
Buchwald-Hartwig Amination
The bromine participates in Pd-mediated coupling with amines to form C–N bonds.
| Reaction Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|
| 100°C, 12 h | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Aryl derivatives | 75%2 |
Example : Reaction with morpholine yields 2-amino-4-morpholino-N-methylbenzamide2.
Acylation of the Aromatic Amino Group
The primary amino group at the 2-position reacts with acyl chlorides to form amides or ureas.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| DCM, pyridine, 3 h | Benzyloxy acetyl chloride | N-Acylated derivative | 85%1 | , |
Key Step : Base-mediated nucleophilic attack of the amino group on the acyl chloride3.
Nucleophilic Aromatic Substitution
The bromine atom is displaced by nucleophiles under basic or catalytic conditions.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| DMF, 120°C, 6 h | NaN₃, CuI | 2-Amino-4-azido-N-methylbenzamide | 62%4 |
Limitation : Electron-withdrawing substituents (e.g., amide) deactivate the ring, requiring harsh conditions4.
Diazotization and Subsequent Reactions
The amino group undergoes diazotization, enabling Sandmeyer reactions or azo coupling.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| 0–5°C, H₂O/HCl | NaNO₂, CuCN | 2-Cyano-4-bromo-N-methylbenzamide | 58%1 |
Note : Diazonium intermediates are thermally unstable and require low temperatures1.
Reductive Dehalogenation
Catalytic hydrogenation removes the bromine atom selectively.
| Reaction Conditions | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| H₂ (1 atm), EtOH, 25°C | Pd/C, Et₃N | 2-Amino-N-methylbenzamide | 90%3 |
Application : Generates debrominated analogs for structure-activity studies3.
Microwave-Assisted Functionalization
Accelerates coupling and cyclization reactions under controlled conditions.
| Reaction Conditions | Reagents/Catalysts | Product | Yield | Reference |
|---|---|---|---|---|
| 140°C, 30 min (microwave) | Pd(OAc)₂, SPhos, K₃PO₄ | Biaryl derivatives | 78%1 |
Advantage : Reduced reaction time and improved yields compared to conventional heating1.
Scientific Research Applications
Pharmaceutical Development
The compound serves as an intermediate in synthesizing various pharmaceuticals. Its halogen substitutions enhance biological activity, making it suitable for developing drugs targeting specific diseases.
Antimicrobial and Anticancer Research
Research indicates that 2-Amino-4-bromo-N-methylbenzamide exhibits potential antimicrobial and anticancer properties. It may inhibit enzymes involved in cell proliferation, suggesting its use as a therapeutic agent against cancer.
Antimalarial Activity
Recent studies have shown that this compound inhibits the growth of Plasmodium falciparum, the parasite responsible for malaria. It targets PfATP4, a crucial enzyme for maintaining Na+ homeostasis in the parasite.
Case Study: Antimalarial Efficacy
A study focused on optimizing dihydroquinazolinone derivatives, including this compound, demonstrated its effectiveness against Plasmodium falciparum. The compound showed promising results in mouse models, indicating its potential as a new antimalarial therapy amid rising resistance to existing treatments.
Table 1: Efficacy Against Plasmodium falciparum
| Compound | EC50 (μM) | Comments |
|---|---|---|
| This compound | 0.023 - 0.072 | Comparable antimalarial activity |
| Optimized analogs | Varies | Enhanced metabolic stability and solubility |
The biological activities of this compound include:
Table 2: Summary of Biological Activities
| Activity | Description | Reference |
|---|---|---|
| Antimicrobial | Potential activity against various pathogens | |
| Anticancer | Inhibits cell proliferation; affects cancer signaling | |
| Antimalarial | Inhibits Plasmodium falciparum growth |
Table 3: Comparison with Related Compounds
| Compound | Key Differences |
|---|---|
| 2-Amino-4-bromobenzamide | Lacks the N-methyl group |
| 2-Amino-5-bromo-N-methylbenzamide | Bromine at a different position |
| N-Methylbenzamide | Lacks both amino and bromine substituents |
Mechanism of Action
The mechanism of action of 2-Amino-4-bromo-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential anticancer agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 2-Amino-4-bromo-N-methylbenzamide and its analogs:
Key Comparative Insights
Substituent Effects on Reactivity
- Bromine vs. Methyl at 4-Position: The bromine in this compound facilitates Suzuki or Ullmann cross-coupling reactions, unlike the methyl group in 2-amino-4-methylbenzamide, which limits such reactivity .
- Amide Nitrogen Substituents: The N-methyl group in the target compound reduces steric hindrance compared to bulkier groups like the cyclohexyl in Bromadoline or the dimethylaminoethyl in 's compound . The benzimidazole group in N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide introduces π-π stacking capabilities, enhancing interactions with biological targets .
Physicochemical Properties
- Molecular Weight and Solubility: Bromadoline (325.25 g/mol) and SBI-0206965 (504.34 g/mol) exhibit higher molecular weights due to complex substituents, reducing aqueous solubility compared to the target compound . The dimethylaminoethyl group in 's compound improves water solubility via protonation at physiological pH .
Biological Activity
2-Amino-4-bromo-N-methylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
This compound has a unique arrangement of functional groups that contribute to its chemical reactivity and biological properties. The presence of the amino group, bromo substituent, and N-methyl group allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes involved in cell proliferation, which suggests potential anticancer properties. Additionally, it has been shown to affect ion transport mechanisms in parasites, indicating its role as an antimalarial agent by targeting PfATP4, a crucial enzyme in maintaining Na+ homeostasis in Plasmodium falciparum .
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
Table 1: Summary of Biological Activities
Case Study: Antimalarial Efficacy
A study focused on optimizing the dihydroquinazolinone scaffold, which includes this compound, highlighted its effectiveness against Plasmodium falciparum. The compound was found to inhibit PfATP4-associated Na+-ATPase activity, demonstrating significant efficacy in mouse models . This research underscores its potential as a new antimalarial therapy amid rising resistance to existing treatments.
Table 2: Efficacy Against Plasmodium falciparum
| Compound | EC50 (μM) | Comments |
|---|---|---|
| This compound | 0.023 - 0.072 | Comparable antimalarial activity |
| Optimized analogs | Varies | Enhanced metabolic stability and solubility |
Q & A
Q. What synthetic methodologies are recommended for preparing 2-Amino-4-bromo-N-methylbenzamide with high purity?
- Methodological Answer : Synthesis typically involves bromination of a precursor (e.g., 2-amino-N-methylbenzamide) using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity .
- Temperature : Reactions are often conducted at 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity .
- Yield Optimization : Catalyst screening (e.g., Lewis acids like FeCl₃) can increase efficiency. Monitor reaction progress via TLC or HPLC.
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine’s deshielding effect on aromatic protons) .
- X-ray Crystallography : Single-crystal diffraction resolves bond lengths/angles and confirms regioselectivity. Use SHELX software for structure refinement .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s ¹⁸¹Br/⁷⁹Br ratio) .
- IR Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict electronic properties of this compound, and how do results compare to experimental data?
- Methodological Answer :
- Computational Setup : Use B3LYP/6-311++G(d,p) basis sets to calculate HOMO/LUMO energies, electrostatic potential maps, and charge distribution .
- Validation : Compare DFT-predicted bond lengths/angles with X-ray data (e.g., C-Br bond: ~1.89 Å experimentally vs. ~1.91 Å computationally). Discrepancies >2% warrant re-evaluation of functional/basis set choices .
- Applications : Predict reactivity sites (e.g., bromine’s susceptibility to nucleophilic substitution) .
Q. What experimental and computational strategies address contradictions between crystallographic data and spectroscopic observations?
- Methodological Answer :
- Crystallographic Reanalysis : Check for thermal motion artifacts or disorder in the crystal lattice using Olex2 or PLATON .
- Dynamic Effects : NMR relaxation studies (e.g., NOE, EXSY) detect conformational flexibility that static X-ray structures may miss .
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate DFT, NMR, and XRD datasets, identifying outliers .
Q. How can the bromine substituent’s reactivity be systematically studied under varying conditions?
- Methodological Answer :
- Substitution Reactions : Test nucleophilic agents (e.g., amines, thiols) in polar solvents (DMF, DMSO) at 25–100°C. Monitor kinetics via UV-Vis or ¹H NMR .
- Cross-Coupling : Explore Suzuki-Miyaura reactions with arylboronic acids using Pd catalysts. Optimize ligand (e.g., PPh₃) and base (K₂CO₃) for coupling efficiency .
- Mechanistic Probes : Isotopic labeling (e.g., ⁸²Br) or trapping intermediates (e.g., ESI-MS) clarifies reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
